5-(氯甲基)-2-甲氧基-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

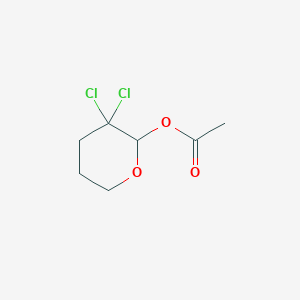

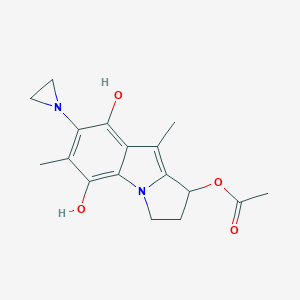

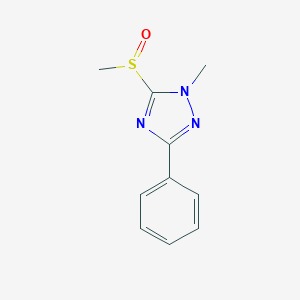

The compound "5-(Chloromethyl)-2-methoxy-1,3-thiazole" is a chloromethyl thiazole derivative, which is a class of compounds known for their diverse chemical and biological properties. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The methoxy group attached to the thiazole ring may influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of chloromethyl thiazole derivatives can be achieved through various routes. One method involves the ring closure of 3-chloroacetyl-thiocarbazic acid O-alkyl esters with concentrated sulfuric acid. Another approach is the direct synthesis from dithiocarbazic acid alkylesters with chloroacetylchloride in benzene, which omits the 3-chloroacetyl-derivatives . These methods provide a pathway to create a range of chloromethyl thiazole compounds, which can further react with other chemical agents to form more complex structures.

Molecular Structure Analysis

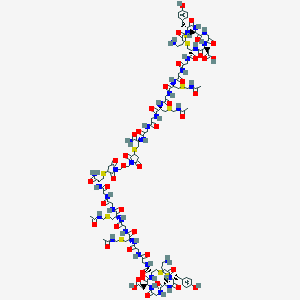

The molecular structure of thiazole derivatives can be characterized by spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as by single-crystal X-ray diffraction. For example, a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was found to crystallize in the orthorhombic space group with specific unit cell parameters. The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .

Chemical Reactions Analysis

Chloromethyl thiazole derivatives can undergo various chemical reactions, particularly with salts of thio- and dithiophosphoric acids to form corresponding phosphates. These reactions are facilitated by the reactive chloromethyl group present in the molecule . Additionally, the presence of substituents such as methoxy groups can influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl thiazole derivatives can be quite diverse. For instance, some derivatives exhibit liquid crystalline properties, which are influenced by the chemical structure of the compounds. The presence of flexible spacers, such as siloxane, can lead to the formation of thermotropic liquid crystals with specific textures observable under polarizing microscopy . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potentials, can be studied using DFT calculations, providing insights into the reactivity and potential applications of these molecules .

科学研究应用

5-Lipoxygenase Inhibition:

- Methoxyalkylthiazoles, including derivatives of 5-(Chloromethyl)-2-methoxy-1,3-thiazole, have been identified as potent and selective inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes (Bird et al., 1991)。这些抑制剂既不是氧化还原剂,也不是铁螯合剂,在与酶的相互作用中具有高对映选择性。

Synthesis of Heterocycles:

- The compound has been used in the synthesis of various heterocycles, such as pyrimidin-4-ones and 1,3-thiazines, which are important in pharmaceutical and chemical research (Janietz et al., 1988)。这些杂环化合物在制药和化学研究中具有重要意义。

Central Nervous System Studies:

- A derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been synthesized and shown to be a highly potent antagonist of serotonin-3 receptors, indicating potential applications in neurological studies (Rosen et al., 1990)。这种衍生物已被合成,并显示出对5-羟色胺-3受体的高效拮抗作用,表明在神经学研究中具有潜在应用。

Synthesis of Stable Isotope Labeled Compounds:

- 5-(Hydroxymethyl)thiazole, a related compound, is a versatile building block for synthesizing biologically active compounds. A study reported an efficient synthesis of its stable isotope labeled counterpart, highlighting its potential in producing labeled compounds for biological research (Lin et al., 2009)。这种相关化合物是合成生物活性化合物的多功能构建块。一项研究报告了其稳定同位素标记对应物的高效合成,突显了其在生物研究中生产标记化合物的潜力。

Corrosion Inhibition:

- Thiazole derivatives, including those related to 5-(Chloromethyl)-2-methoxy-1,3-thiazole, have been studied as corrosion inhibitors for metals, demonstrating their utility in materials science and engineering (Attou et al., 2020)。这些噻唑衍生物,包括与5-(氯甲基)-2-甲氧基-1,3-噻唑相关的化合物,已被研究作为金属的缓蚀剂,展示了它们在材料科学和工程中的实用性。

Liquid Crystalline Properties:

- Research has explored thiazolo[5,4-d]thiazole derivatives with potential liquid crystalline properties, indicating applications in material sciences, particularly in the development of new liquid crystal materials (Al-dujaili et al., 2001)。研究已探索了具有潜在液晶性能的噻唑并[5,4-d]噻唑衍生物,表明其在材料科学中的应用,特别是在新液晶材料的开发中。

属性

IUPAC Name |

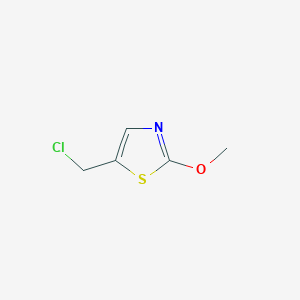

5-(chloromethyl)-2-methoxy-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNOS/c1-8-5-7-3-4(2-6)9-5/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJUOUDIJOEFPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-methoxy-1,3-thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)